Thiodiglycol-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10O2S |

|---|---|

Molecular Weight |

130.24 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylethanol |

InChI |

InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |

InChI Key |

YODZTKMDCQEPHD-SVYQBANQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC([2H])([2H])C([2H])([2H])O)O |

Canonical SMILES |

C(CSCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

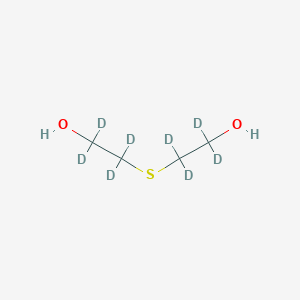

Thiodiglycol-d8 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiodiglycol-d8 (TDG-d8), a deuterated analog of Thiodiglycol. Its primary application lies in its use as a stable isotope-labeled internal standard for the quantitative analysis of Thiodiglycol, which is the principal hydrolysis product of the chemical warfare agent, sulfur mustard. The strategic placement of eight deuterium atoms provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based analytical methods for toxicology studies and environmental monitoring.[1]

Chemical Structure and Properties

This compound, systematically named 1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylethanol, is an organosulfur compound where eight hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This isotopic substitution is key to its utility in analytical chemistry, providing a compound that is chemically almost identical to its non-deuterated counterpart but easily distinguishable by mass spectrometry.

The structural framework consists of a central sulfur atom bridging two deuterated ethanol groups, forming a bis(2-hydroxyethyl)sulfide structure with complete deuterium substitution on the ethyl chains.[1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are very similar to those of Thiodiglycol, with slight variations in properties like molecular weight and density due to the presence of deuterium. It is a colorless liquid at room temperature and is miscible with water and polar organic solvents.[1]

| Property | Thiodiglycol | This compound | Reference |

| Molecular Formula | C₄H₁₀O₂S | C₄D₈H₂O₂S | [1][2] |

| Molecular Weight ( g/mol ) | 122.18 | 130.24 | [1][2] |

| CAS Number | 111-48-8 | 1435934-55-6 | [1][3] |

| Appearance | Colorless liquid | Colorless liquid | [1][4] |

| Boiling Point | 282 °C | 282 °C (Predicted) | [5][6] |

| Melting Point | -10.2 °C | - | [6] |

| Density (g/cm³) | 1.1793 at 25 °C | 1.2 (Predicted) | [5][6] |

| Water Solubility | Miscible | Miscible | [1][4] |

| LogP | -0.63 | -0.71 (Predicted) | [5][6] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the detection and quantification of Thiodiglycol, particularly in biological samples, to monitor exposure to sulfur mustard.[1][7] Its use has been demonstrated in analyzing protein-bound Thiodiglycol metabolites in blood, which allows for the detection of exposure long after the initial contact.[7]

Beyond its use in toxicology, this compound serves as an isotopic tracer in metabolic studies and to investigate enzyme kinetics.[1] The deuterium labeling allows researchers to track the fate of the molecule through complex biological systems and chemical reactions.[1]

Experimental Protocols

Quantification of Thiodiglycol in Blood Samples using GC-MS

This protocol is adapted from methodologies for monitoring sulfur mustard exposure by analyzing Thiodiglycol released from blood protein adducts.[7][8]

1. Sample Preparation and Protein Precipitation:

-

To a known volume of plasma, whole blood, or packed red blood cells, add this compound as an internal standard.

-

Precipitate the protein from the sample. A common method is the addition of an organic solvent like acetone, potentially with 1% HCl to aid in the removal of heme from hemoglobin.[8]

-

Centrifuge the sample to pellet the precipitated protein and discard the supernatant.

-

Dry the protein pellet at room temperature.

2. Liberation of Protein-Bound Thiodiglycol:

-

Resuspend the protein pellet in a solution of 1M sodium hydroxide (NaOH).[8]

-

Heat the sample at 70°C for 90 minutes to cleave the Thiodiglycol from the protein adducts.[8]

-

After cooling, neutralize the sample with 3N hydrochloric acid (HCl).[8]

3. Extraction and Derivatization:

-

Perform a solid-phase extraction (SPE) to clean up the sample and isolate the Thiodiglycol and this compound. A silica-based SPE cartridge can be used for this purpose.[8]

-

Elute the analytes from the SPE cartridge.

-

Derivatize the Thiodiglycol and this compound to improve their volatility and detection by GC-MS. A common derivatizing agent is pentafluorobenzoyl chloride (PFBCl), which reacts with the hydroxyl groups of Thiodiglycol.[7]

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable GC column and temperature program to separate the derivatized Thiodiglycol from other sample components.

-

The mass spectrometer is typically operated in negative-ion chemical ionization (NICI) mode for sensitive detection of the PFB-derivatized analytes.[7]

-

Monitor the characteristic ions for derivatized Thiodiglycol and this compound. For the PFB derivative, the ions monitored are often m/z 510 and 511 for the analyte and m/z 518 and 519 for the internal standard.[8]

-

Quantify the amount of Thiodiglycol in the original sample by comparing the peak area of the analyte to that of the known amount of the this compound internal standard.

Experimental Workflow for Sulfur Mustard Exposure Detection

Caption: A simplified workflow for the detection of sulfur mustard exposure.

Chemical Reactions

This compound is expected to undergo similar chemical reactions as its non-deuterated analog. These include:

-

Oxidation: Can be oxidized to form the corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.[1]

-

Reduction: Can be reduced to form thiols.[1]

-

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.[1]

Conclusion

This compound is a critical analytical tool for researchers in toxicology, environmental science, and drug development. Its role as a stable isotope-labeled internal standard enables the accurate and sensitive quantification of Thiodiglycol, providing a reliable method for assessing exposure to sulfur mustard. The detailed experimental protocols and understanding of its chemical properties outlined in this guide are intended to support its effective application in the laboratory.

References

- 1. This compound | 1435934-55-6 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]

- 4. THIODIGLYCOL (PIM 980) [inchem.org]

- 5. Page loading... [guidechem.com]

- 6. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Thiodiglycol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Thiodiglycol-d8 (TDG-d8), a deuterated analog of thiodiglycol. TDG-d8 serves as a crucial internal standard for the sensitive detection of its non-deuterated counterpart, which is the primary hydrolysis product of sulfur mustard chemical warfare agents.[1][2] Its application extends to isotopic tracer studies, enabling the monitoring of exposure to sulfur mustard and enhancing toxicological and environmental assessments.[2]

Molecular Characteristics

This compound, systematically named 1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylethanol, is an organosulfur compound where eight hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This isotopic substitution results in a molecular weight of 130.24 g/mol , an increase of 8.06 g/mol compared to the non-deuterated thiodiglycol.[3] The fundamental structure consists of a sulfur atom bridging two deuterated ethanol molecules.[3]

| Property | Thiodiglycol | This compound |

| Molecular Formula | C₄H₁₀O₂S | C₄H₂D₈O₂S |

| Molecular Weight ( g/mol ) | 122.18 | 130.24 |

| Deuterium Atoms | 0 | 8 |

| CAS Number | 111-48-8 | 1435934-55-6 |

| Physical State | Colorless liquid | Colorless liquid |

| Water Solubility | Miscible | Miscible |

Synthesis of this compound

The primary industrial synthesis of this compound involves the condensation of deuterated ethylene oxide (C₂D₄O) with deuterated hydrogen sulfide (D₂S).[3] This reaction is typically performed in a continuous flow system to ensure high throughput and consistency.[3] this compound itself can serve as the reaction medium, which simplifies the process by eliminating the need for a separate solvent and subsequent removal steps.[3]

Alternatively, a method adapted from the synthesis of non-deuterated thiodiglycol can be employed, using deuterated 2-chloroethanol and a sulfide salt.

Experimental Protocol: Synthesis via Deuterated Ethylene Oxide

This protocol is based on the established industrial method for thiodiglycol synthesis, adapted for the deuterated analogue.

Materials:

-

Deuterated ethylene oxide (C₂D₄O) (isotopic purity ≥99.5%)[3]

-

Deuterated hydrogen sulfide (D₂S) (isotopic purity ≥99.5%)[3]

-

This compound (as solvent)

-

Catalyst (e.g., activated carbon supported alkali metal salt)[4]

Equipment:

-

Continuous flow reactor

-

High-pressure pump

-

Back-pressure regulator

-

Gas-liquid separator

-

Fractional distillation apparatus

Procedure:

-

The continuous flow reactor is charged with the catalyst.

-

This compound is introduced into the reactor to act as a solvent.

-

Deuterated ethylene oxide and deuterated hydrogen sulfide are continuously pumped into the reactor at a molar ratio of approximately 2:1 to 2.3:1 (ethylene oxide:hydrogen sulfide).[4]

-

The reaction is maintained at a pressure of 60–300 psi and a temperature of 65°F to 212°F (18°C to 100°C).[3]

-

The reaction mixture is passed through a back-pressure regulator to maintain the desired pressure.

-

The effluent from the reactor enters a gas-liquid separator where any unreacted deuterated hydrogen sulfide and excess deuterated ethylene oxide are removed.

-

The crude this compound is then purified by fractional distillation under vacuum to remove any byproducts and residual reactants.[3]

Key Reaction Parameters:

| Parameter | Value | Rationale |

| Pressure | 60–300 psi | Enhances gas solubility and reaction kinetics.[3] |

| Temperature | 65°F–212°F (18°C–100°C) | Accelerates reaction rate; higher temperatures risk decomposition.[3] |

| Solvent | Autogenous (this compound) | Simplifies purification and enhances sustainability.[3] |

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical for its use as an internal standard. The two primary methods for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic enrichment of volatile compounds like this compound. The method involves separating the analyte from any impurities using gas chromatography and then detecting the mass-to-charge ratio of the parent molecule and its isotopologues.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

A solution of this compound is prepared in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 10 mg/mL.[5]

-

For analysis of biological samples, derivatization may be necessary. A common method is tert-butyldimethylsilylation (TBDMS), which involves reacting the sample with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

GC-MS Parameters (Illustrative):

| Parameter | Value |

| GC Column | Agilent DB-5MS (or equivalent) |

| Injection Mode | Split (e.g., 50:1 ratio)[5] |

| Oven Program | Initial temp 60°C (hold 3 min), ramp at 16°C/min to 325°C[5] |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | m/z 29-450[5] |

Data Analysis: The isotopic purity is determined by analyzing the mass spectrum of the this compound peak. The relative abundances of the molecular ion peak (and its fragments) corresponding to different numbers of deuterium atoms are measured. The percentage of the d8 species relative to all other isotopic variants (d0 to d7) indicates the isotopic purity.

Diagram of GC-MS Analysis Workflow:

Caption: Workflow for GC-MS isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another valuable tool for assessing isotopic purity. While ¹H NMR can be used to detect the presence of any residual non-deuterated thiodiglycol, ²H (Deuterium) NMR can directly probe the deuterium atoms in the molecule.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

NMR Parameters:

-

¹H NMR: To quantify any residual C-H signals. The absence or significant reduction of proton signals at the chemical shifts corresponding to thiodiglycol confirms high deuteration.

-

²H NMR: To directly observe the deuterium signals. The chemical shifts will be similar to the proton signals in the non-deuterated compound.

-

¹³C NMR: Can also be used to assess deuteration by observing the splitting patterns of the carbon signals due to coupling with deuterium.

Data Analysis: The isotopic purity can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integral of a known internal standard. In ²H NMR, the presence and integration of signals at the expected chemical shifts confirm the presence and relative abundance of deuterium at specific positions.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and analysis of this compound. Note that specific yields and purities will vary depending on the exact reaction conditions and purification efficiency.

| Parameter | Value | Source/Method |

| Starting Material Isotopic Purity | ≥99.5% | [3] |

| Typical Reaction Yield | 92-99% (based on non-deuterated synthesis) | [4] |

| Final Product Chemical Purity | 98-99.5% (based on non-deuterated synthesis) | [4] |

| Final Product Isotopic Purity | ≥98% (target) | GC-MS or NMR |

This guide provides a foundational understanding of the synthesis and isotopic purity determination of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical requirements.

References

Commercial Suppliers and Technical Guide for Thiodiglycol-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Thiodiglycol-d8, a deuterated analog of Thiodiglycol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize labeled compounds for analytical and metabolic studies. This guide covers commercial suppliers, key quantitative data, detailed experimental protocols for its use as an internal standard, and a visualization of its metabolic pathway.

Commercial Availability

This compound is available from several commercial suppliers specializing in isotopically labeled compounds. These suppliers are crucial for researchers requiring high-purity, reliable standards for their studies. Key suppliers in the market include:

-

Benchchem: A supplier of a wide range of research chemicals, including deuterated compounds.

-

CymitQuimica: A distributor for Toronto Research Chemicals (TRC), offering a comprehensive portfolio of stable isotope-labeled compounds.

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer and supplier of stable isotopes and stable isotope-labeled compounds for research and analytical applications.

It is recommended to contact these suppliers directly for the most up-to-date product specifications, availability, and pricing.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its physical and chemical properties.

| Property | Value | Reference |

| Chemical Name | 2,2'-Thiobis[ethanol]-d8 | [1] |

| CAS Number | 1435934-55-6 | [2][3] |

| Molecular Formula | C₄H₂D₈O₂S | [2] |

| Molecular Weight | 130.24 g/mol | [2] |

| Appearance | Colorless liquid | |

| Purity | ≥98% | [3] |

| Isotopic Enrichment | Not specified by all suppliers, but high enrichment is standard for such products. | |

| Boiling Point | Decomposes at 282 °C | [4] |

| Melting Point | -16 °C | [4] |

| Density | ~1.18 g/cm³ (for non-deuterated) | |

| Solubility | Miscible with water and polar organic solvents. | [4] |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, particularly for the detection of Thiodiglycol in biological samples. This is of significant interest in the context of monitoring exposure to the chemical warfare agent sulfur mustard, as Thiodiglycol is its main hydrolysis product.[5]

Protocol for Determination of Thiodiglycol in Urine by Isotope-Dilution GC-MS

This protocol outlines a sensitive method for the trace analysis of Thiodiglycol (TDG) in urine, where this compound serves as an internal standard.[5]

Materials:

-

This compound (Internal Standard)

-

Urine sample

-

Solid Phase Extraction (SPE) cartridges (polymeric)

-

Heptafluorobutyrylimidazole (HFBI) for derivatization

-

Titanium (III) chloride (for reduction of Thiodiglycol sulfoxide)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

To a known volume of urine, add a precise amount of this compound solution as the internal standard.

-

For the determination of total Thiodiglycol (including its oxidized form, Thiodiglycol sulfoxide), pre-treat the urine sample with titanium (III) chloride to reduce the sulfoxide to Thiodiglycol.[5]

-

-

Solid Phase Extraction (SPE):

-

Condition the polymeric SPE cartridge according to the manufacturer's instructions.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the Thiodiglycol and this compound from the cartridge with a suitable solvent.

-

-

Derivatization:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a suitable solvent and add heptafluorobutyrylimidazole (HFBI).

-

Heat the mixture to form the bis-heptafluorobutyryl derivatives of both Thiodiglycol and this compound. This step enhances volatility and detection sensitivity for GC-MS analysis.[5]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate GC column and temperature program to separate the analytes.

-

Operate the mass spectrometer in a selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode to detect the characteristic ions of the derivatized Thiodiglycol and this compound.

-

-

Quantification:

-

Calculate the concentration of Thiodiglycol in the original urine sample by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

-

Visualizations

The following diagrams, created using the DOT language, illustrate a key metabolic pathway involving Thiodiglycol and a typical experimental workflow for its analysis.

Metabolic Pathway of Thiodiglycol

This diagram illustrates the metabolic conversion of Thiodiglycol. The enzyme Alcohol Dehydrogenase catalyzes the oxidation of Thiodiglycol to 2-hydroxyethylthioacetaldehyde, which is an intermediate that is further oxidized to the final product, 2-hydroxyethylthioacetic acid.[6]

Experimental Workflow for Urine Analysis

This diagram outlines the key steps in a typical experimental workflow for the quantitative analysis of Thiodiglycol in a urine sample using an isotope-dilution GC-MS method. The process begins with sample preparation, including the addition of the internal standard, followed by extraction and derivatization, and concludes with instrumental analysis and quantification.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiodiglycol - Wikipedia [en.wikipedia.org]

- 5. Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiodiglycol, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thiodiglycol-d8 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Thiodiglycol-d8 (2,2'-Thiobis(ethanol)-d8). Understanding the components of a CoA is crucial for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is vital for accurate quantification in various analytical applications, particularly in toxicology and environmental monitoring.[1][2] this compound serves as an internal standard for the analysis of Thiodiglycol, the primary hydrolysis product of the chemical warfare agent sulfur mustard.[1][3]

Product Identification and General Information

A Certificate of Analysis begins with fundamental identifying information for the specific lot of this compound. This section ensures traceability and provides key physical and chemical properties.

| Parameter | Typical Specification | Significance |

| Product Name | This compound | The common name for the deuterated analog of Thiodiglycol. |

| Synonyms | 2,2'-Thiobis[ethanol]-d8, Bis(2-hydroxyethyl) Sulfide-d8 | Alternative chemical names that may be used in literature and databases.[3] |

| CAS Number | 1435934-55-6 | A unique numerical identifier assigned by the Chemical Abstracts Service.[4][5] |

| Molecular Formula | C₄H₂D₈O₂S | Describes the elemental composition, indicating the presence of 8 deuterium atoms.[1] |

| Molecular Weight | 130.24 g/mol | The mass of one mole of the substance, reflecting the incorporation of deuterium.[1][3][5][6] |

| Appearance | Colorless Liquid | A basic physical property confirming the expected state and color of the material.[1][4] |

| Solubility | Miscible with water, methanol, ethanol | Important information for sample preparation and handling.[1] |

Quantitative Analysis: Purity and Isotopic Enrichment

This section details the critical quantitative data that attests to the quality of the standard. High chemical purity and isotopic enrichment are paramount for its function as an internal standard.

| Analytical Test | Methodology | Typical Specification | Significance |

| Chemical Purity | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | ≥98% | Determines the percentage of the desired compound relative to any non-isotopic impurities.[][8] |

| Isotopic Purity (Enrichment) | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥98% | Measures the percentage of molecules that contain the desired number of deuterium atoms.[9][10] |

| Deuterium Incorporation | Mass Spectrometry (MS) | ≥99 atom % D | Specifies the percentage of deuterium at the labeled positions. |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Conforms to specification (e.g., <0.5%) | Identifies and quantifies any remaining solvents from the synthesis and purification process. |

| Water Content | Karl Fischer Titration | ≤0.5% | Determines the amount of water present, which can affect concentration accuracy. |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of the analytical results presented in the CoA.

Purity Determination by Gas Chromatography (GC)

-

Objective: To separate and quantify this compound from any volatile impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

-

Procedure:

-

A dilute solution of the this compound standard is prepared in a suitable solvent (e.g., methanol).

-

A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity.

-

As each compound elutes from the column, it is detected by the FID.

-

The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the isotopic distribution of the deuterated compound.

-

Instrumentation: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.[2]

-

Procedure:

-

The sample is introduced into the mass spectrometer, often after separation by GC.

-

Molecules are ionized, causing them to fragment into characteristic patterns.

-

The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

-

The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (isotopologues).

-

Isotopic enrichment is calculated by comparing the intensity of the peak for the fully deuterated molecule (d8) to the intensities of peaks for molecules with fewer deuterium atoms (d0-d7).[9][10]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

In the ¹H NMR spectrum of this compound, the signals corresponding to the hydrogens on the ethyl groups should be absent or significantly diminished, confirming successful deuteration.

-

The ¹³C NMR spectrum will show signals consistent with the carbon backbone of the Thiodiglycol molecule.

-

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of the certification process for a this compound standard, from synthesis to the final issuance of the CoA.

Caption: Workflow for the certification of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is an analytical standard and not a therapeutic agent with a signaling pathway, we can visualize the logical relationship of its application in a typical quantitative workflow using a stable isotope dilution assay.

Caption: Logical workflow of a stable isotope dilution assay.

References

- 1. This compound | 1435934-55-6 | Benchchem [benchchem.com]

- 2. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | TRC-T344577-25MG | LGC Standards [lgcstandards.com]

- 6. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]

- 8. "Purity Standards in Fine Chemicals: A Buyer’s Comprehensive... [ryzechemie.com]

- 9. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Proper Storage and Handling of Thiodiglycol-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Thiodiglycol-d8 (CAS No. 1435934-55-6), a deuterated analog of Thiodiglycol. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and guaranteeing laboratory safety. This compound is utilized as an internal standard in various analytical methods, particularly in mass spectrometry, for the detection and quantification of its non-deuterated counterpart, which is a hydrolysis product of sulfur mustard.[1]

Chemical and Physical Properties

This compound, also known as 2,2'-Thiobis(ethanol)-d8, is chemically similar to Thiodiglycol but with eight deuterium atoms replacing the hydrogen atoms on the ethyl groups. This isotopic substitution results in a slight increase in molecular weight but does not significantly alter its chemical reactivity.[1] It is a colorless liquid at room temperature and is miscible with water and polar organic solvents like methanol.[1]

Storage Conditions and Stability

Proper storage is paramount to prevent degradation and maintain the isotopic purity of this compound. While specific quantitative long-term stability data for this compound is not extensively published in peer-reviewed literature, recommendations from suppliers and data from its non-deuterated analog provide a strong basis for best practices. Certified reference material suppliers conduct stability studies to establish retest dates and storage conditions, which are typically provided in the Certificate of Analysis.[2][3]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale and Remarks |

| Temperature | Store at 4°C or as recommended by the supplier. Some suppliers may also indicate room temperature storage for short periods. | Refrigeration minimizes the rate of potential degradation reactions. |

| Container | Tightly sealed, amber glass vials or ampoules. | Prevents contamination from air and moisture. Amber glass protects the compound from light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Thiodiglycol is known to be air-sensitive and can oxidize. An inert atmosphere displaces oxygen, preventing oxidation. |

| Light Exposure | Avoid direct exposure to light. | One source explicitly states to avoid light, suggesting potential photosensitivity.[2] |

| Moisture | Store in a dry environment. The compound is hygroscopic. | Thiodiglycol readily absorbs moisture from the atmosphere, which can affect its concentration and stability. |

Chemical Stability and Degradation Pathways

The primary degradation pathway for Thiodiglycol is oxidation. The sulfur atom can be oxidized to form Thiodiglycol sulfoxide and subsequently Thiodiglycol sulfone.[1] It is presumed that this compound follows the same degradation pathway. This oxidation can be accelerated by exposure to air (oxygen), elevated temperatures, and potentially light.

Caption: Potential oxidation pathway of this compound.

Safe Handling Procedures

Safe handling of this compound is essential to protect laboratory personnel and prevent contamination of the material. The following procedures are based on information from Safety Data Sheets (SDS) and general laboratory best practices for handling chemical reagents.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling this compound:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.

-

Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

General Handling Practices

-

Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

As this compound is hygroscopic, minimize its exposure to the atmosphere. Handle in a dry environment or under an inert gas when possible.

-

For preparing solutions, use accurately calibrated equipment and ensure the solvent is of high purity and dry.

Spill and Waste Disposal

-

Spills: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Caption: General workflow for handling this compound.

Experimental Protocols

Protocol for Preparation of a Standard Solution

This protocol outlines the steps for preparing a standard solution of this compound, for instance, for use as an internal standard.

-

Materials and Equipment:

-

This compound (neat or in a pre-made solution)

-

High-purity, dry solvent (e.g., methanol, acetonitrile)

-

Calibrated micropipettes

-

Volumetric flasks (Class A)

-

Analytical balance

-

Vortex mixer

-

Amber glass vials with PTFE-lined caps

-

-

Procedure:

-

Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

If starting from a neat standard, accurately weigh the required amount of this compound using an analytical balance.

-

Quantitatively transfer the weighed this compound to a volumetric flask.

-

If starting from a certified solution, use a calibrated micropipette to transfer the required volume to a volumetric flask.

-

Add a portion of the solvent to the volumetric flask, swirl to dissolve the compound, and then fill to the mark with the solvent.

-

Cap the flask and mix thoroughly by inverting several times. A vortex mixer can also be used.

-

Transfer aliquots of the standard solution to amber glass vials for storage.

-

Store the prepared standard solutions at the recommended temperature (typically 4°C) and protect from light.

-

Proposed Protocol for Long-Term Stability Testing

This proposed protocol is based on general guidelines for stability testing of chemical substances, such as those from the International Council for Harmonisation (ICH).

-

Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

-

Materials:

-

Multiple batches of this compound, if available.

-

Amber glass ampoules or vials with inert caps.

-

Stability chambers set to the desired temperature and humidity conditions.

-

Validated stability-indicating analytical method (e.g., GC-MS or LC-MS) capable of separating and quantifying this compound and its potential degradation products.

-

-

Procedure:

-

Sample Preparation: Aliquot the this compound into multiple amber glass containers. If the substance is sensitive to oxygen, the containers should be flushed with an inert gas before sealing.

-

Storage Conditions: Place the samples in stability chambers under the following conditions (examples):

-

Long-term: 5°C ± 3°C

-

Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: As per ICH Q1B guidelines.

-

-

Testing Schedule: Pull samples for analysis at predetermined time points, for example:

-

Initial (time zero)

-

Accelerated: 1, 3, and 6 months

-

Intermediate and Long-term: 3, 6, 9, 12, 18, 24, and 36 months

-

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance (e.g., color, clarity)

-

Assay of this compound

-

Quantification of known degradation products (e.g., sulfoxide, sulfone)

-

Identification of any new, unknown degradation products.

-

-

Data Analysis: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf life.

-

Conclusion

The proper storage and handling of this compound are critical for its intended use as an analytical standard. By following the guidelines outlined in this document regarding storage conditions, safe handling practices, and appropriate experimental protocols, researchers can ensure the integrity of the compound and the reliability of their experimental results. While specific quantitative stability data is not widely available in the public domain, the principles of chemical stability and best practices for handling deuterated and hygroscopic compounds provide a robust framework for its use.

References

An In-depth Technical Guide to the Material Safety of Thiodiglycol-d8

This guide provides a comprehensive overview of the material safety data for Thiodiglycol-d8, compiled for researchers, scientists, and professionals in drug development. The information presented is aggregated from various safety data sheets and toxicological resources. It is important to note that while this compound is the subject, much of the available safety and toxicity data is based on its non-deuterated analogue, Thiodiglycol. The isotopic labeling with deuterium is generally not considered to significantly alter the chemical's primary toxicological properties, though slight variations in physical properties may exist.

Chemical and Physical Properties

This compound is a deuterated organosulfur compound used as an isotopic labeled analog of Thiodiglycol.[1] It is primarily utilized in research, particularly in spectroscopic applications and as a tracer for studying molecular interactions and dynamics.[2] The substitution of hydrogen with deuterium results in a higher molecular weight compared to the parent compound but has minimal impact on its fundamental physical characteristics.[2]

| Property | Value | Source |

| Molecular Formula | C₄H₂D₈O₂S | [2] |

| Molecular Weight | 130.24 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][3] |

| Solubility | Miscible with water and polar organic solvents like methanol and ethanol.[2][3] | |

| Boiling Point | Slight variations from the non-deuterated form (282 °C).[2][4] | |

| Melting Point | Slight variations from the non-deuterated form (-10.2 °C to -16 °C).[3][4] | |

| Flash Point | ~160 °C (for non-deuterated form) | [3][5] |

| Density | Slight variations from the non-deuterated form (1.1793 g/cm³ at 25 °C).[4] | |

| Vapor Density | ~4.21 (Air = 1) (for non-deuterated form) | [4] |

| log Kow | -0.75 (for non-deuterated form, indicating low bioaccumulation potential) | [6][7] |

Toxicological Data

Toxicological information is primarily available for the non-deuterated Thiodiglycol. These values provide a strong indication of the potential hazards associated with this compound.

| Metric | Value | Species | Route | Source |

| Oral LD50 | >5000 mg/kg | Rat | Oral | [8] |

| Oral LD50 | 6.61 g/kg | Rat | Oral | [3] |

| Dermal LD50 | 20 mL/kg | Rabbit | Dermal | [3] |

| Subcutaneous LD50 | 4 to 5 mL/kg | Mouse | Subcutaneous | [3] |

| Subcutaneous LD50 | 4 mL/kg | Rat | Subcutaneous | [3] |

| NOAEL (Oral) | 500 mg/kg/day | Rat | Oral (90-day study) | [8] |

| NOAEL (Developmental) | 1290 mg/kg | Rat | Oral | [8] |

Key Toxicological Findings:

-

Thiodiglycol is reported to be of relatively low toxicity in animal studies.[3]

-

It is considered a mild skin irritant and a moderate ocular irritant.[8]

-

It was not found to be a skin sensitizer in animals.[8]

-

Genetic toxicity assays have shown mixed results. It was not mutagenic in Ames Salmonella, E. coli, and mouse lymphoma assays, but it did induce chromosomal aberrations in Chinese hamster ovarian (CHO) cells.[7][8]

-

High doses in a 90-day oral study in rats resulted in lower body weights and changes in kidney weights.[8]

Hazard Identification and First Aid

The primary hazards associated with Thiodiglycol are eye and mild respiratory tract irritation.[5][9]

GHS Hazard Statements (for Thiodiglycol):

-

H319: Causes serious eye irritation.

First Aid Procedures:

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 1435934-55-6 | Benchchem [benchchem.com]

- 3. THIODIGLYCOL (PIM 980) [inchem.org]

- 4. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 1601 - THIODIGLYCOL [inchem.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Toxicity assessment of thiodiglycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Isotopic Stability of Thiodiglycol-d8 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic stability of Thiodiglycol-d8 (TDG-d8) in solution, a critical consideration for its use as an internal standard in analytical methodologies. This compound is the deuterated analog of thiodiglycol, a primary hydrolysis product of sulfur mustard, and its stability is paramount for accurate quantification in toxicological and environmental analyses. This document details the potential degradation pathways, including oxidation and hydrogen-deuterium (H-D) exchange, and provides recommended storage and handling procedures. Furthermore, it outlines detailed experimental protocols for conducting long-term and accelerated stability studies using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor isotopic purity and chemical integrity.

Introduction

This compound (2,2'-Thiobis(ethanol)-d8) is an essential internal standard for the sensitive and accurate quantification of thiodiglycol in various matrices.[1] Its structural similarity and identical physicochemical properties to the unlabeled analyte, combined with its distinct mass difference, make it an ideal choice for isotope dilution mass spectrometry.[2] The reliability of analytical data generated using TDG-d8 is directly dependent on its chemical and isotopic stability in solution over time.

Instability can arise from two primary sources: chemical degradation of the molecule and loss of the deuterium label through hydrogen-deuterium (H-D) exchange.[3] This guide provides a detailed examination of these stability concerns and offers practical guidance for ensuring the integrity of this compound stock and working solutions.

Chemical and Isotopic Stability Considerations

The stability of this compound in solution is influenced by several factors, including the solvent, storage temperature, light exposure, and pH. While generally stable, particularly in methanol, there are potential pathways for degradation and isotopic exchange that researchers must consider.[3][4]

Pathways and Mechanisms

The primary pathways affecting the stability of this compound are chemical degradation through oxidation and isotopic instability through hydrogen-deuterium exchange.

2.1.1. Chemical Degradation: Oxidation

Similar to its non-deuterated counterpart, the sulfur atom in this compound is susceptible to oxidation. This can occur in the presence of oxidizing agents or through slow oxidation by atmospheric oxygen. The primary oxidation products are this compound sulfoxide and this compound sulfone.[5][6]

Figure 1: Oxidation pathway of this compound.

2.1.2. Isotopic Instability: Hydrogen-Deuterium (H-D) Exchange

The deuterium atoms on the carbon skeleton of this compound are generally stable. However, the hydroxyl (-OD) protons are readily exchangeable with protons from protic solvents (e.g., water, methanol). While this exchange is expected and does not typically affect quantification by GC-MS after derivatization of the hydroxyl groups, exchange of the deuterium atoms on the carbon backbone would compromise the integrity of the internal standard. Such exchange is generally unfavorable under standard storage conditions but can be catalyzed by acidic or basic conditions.[7]

Recommended Storage and Handling

To ensure the long-term stability of this compound solutions, the following storage and handling procedures are recommended:

-

Solvent: Methanol is a commonly used and suitable solvent for this compound.[4]

-

Storage Temperature: For long-term storage, solutions should be kept at -20°C or lower. For short-term use, refrigeration at 2-8°C is acceptable.[8]

-

Light Exposure: Protect solutions from light by storing them in amber vials or in the dark to prevent photochemical degradation.[9]

-

Inert Atmosphere: For maximum stability, especially for long-term storage of neat material or concentrated solutions, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.

-

pH: Maintain neutral pH conditions to minimize the risk of acid- or base-catalyzed H-D exchange.[7]

Experimental Protocols for Stability Assessment

This section provides detailed protocols for conducting long-term and accelerated stability studies to evaluate the isotopic and chemical stability of this compound in solution.

Experimental Workflow

The general workflow for a stability study involves preparing the study samples, storing them under controlled conditions, and analyzing them at predetermined time points.

References

- 1. This compound | 1435934-55-6 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]

- 5. Non-contact detection of thiodiglycol vapors and associated degradation products using atmospheric flow tube mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Non-contact detection of thiodiglycol vapors and associated degradation products using atmospheric flow tube mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Handling Your Analytical Reference Standards [restek.com]

Thiodiglycol-d8: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Thiodiglycol-d8, a deuterated analog of Thiodiglycol, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, analytical applications, and detailed experimental workflows, with a focus on its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods.

Core Compound Data

This compound is a stable, isotopically labeled version of Thiodiglycol, the primary hydrolysis product of the chemical warfare agent sulfur mustard.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1435934-55-6 | [1] |

| Molecular Weight | 130.24 g/mol | [1] |

| Molecular Formula | C₄H₂D₈O₂S | [1] |

| Appearance | Colorless liquid | [1] |

| Synonyms | 2,2'-Thiobis[ethanol]-d8, 2,2'-Thiodiethanol-d8 | [1] |

Analytical Applications and Experimental Workflows

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the detection of Thiodiglycol in various biological and environmental matrices. The use of a deuterated internal standard like this compound is crucial for accurate quantification as it behaves chemically similarly to the analyte (Thiodiglycol) through sample preparation and analysis, but is distinguishable by its mass in mass spectrometry. This corrects for any loss of analyte during the experimental procedure.

The general workflow for the analysis of Thiodiglycol using this compound as an internal standard involves sample preparation, derivatization, and subsequent analysis by GC-MS.

Experimental Workflow Diagram

Caption: General experimental workflow for Thiodiglycol analysis.

Detailed Experimental Methodologies

The following sections provide a detailed breakdown of the key steps in the analytical workflow.

Sample Preparation

The initial step involves the collection of the sample, which can range from environmental sources like water and soil to biological fluids such as urine, blood, or serum.[2] A known amount of this compound is then added to the sample.

For biological samples, a protein precipitation step is often necessary.[3] This can be achieved by adding a solvent like acetonitrile or methanol.[4] Following protein removal, a liquid-liquid extraction or solid-phase extraction (SPE) is performed to isolate the Thiodiglycol and this compound from the sample matrix.[5]

Derivatization

Due to the polar nature of Thiodiglycol, derivatization is a critical step to increase its volatility and thermal stability for GC-MS analysis.[6] This process involves chemically modifying the hydroxyl groups of Thiodiglycol and this compound. Common derivatization reagents and their reaction conditions are summarized below.

| Derivatization Reagent | Abbreviation | Typical Reaction Conditions | Source(s) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used for silylation.[6] | [6] |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Reaction at 60°C for 1 hour.[2] | [2] |

| 1-(Trifluoroacetyl)imidazole | TFAI | Reaction at 30°C for 1 minute.[1] | [1][7] |

| Pentafluorobenzoyl chloride | PFBCl | Used for acylation.[3] | [3] |

GC-MS Analysis

The derivatized sample is then injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the derivatized Thiodiglycol from other components in the sample based on their boiling points and interactions with the GC column. The MS then detects and quantifies the derivatized Thiodiglycol and the internal standard, this compound, based on their unique mass-to-charge ratios.

Typical GC-MS Parameters:

While specific parameters vary depending on the instrument and method, a general outline is provided below.

| Parameter | Typical Setting |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| GC Column | Non-polar (e.g., DB-5) or semi-polar capillary column |

| Oven Temperature Program | A temperature gradient is used, for example, starting at 70°C and ramping up to 240°C.[8] |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for higher sensitivity and selectivity.[1][8] |

Data Presentation

The quantitative data obtained from GC-MS analysis allows for the determination of the concentration of Thiodiglycol in the original sample. The use of this compound as an internal standard ensures the accuracy and reliability of these measurements.

| Analyte | Derivatization Method | Matrix | Limit of Detection (LOD) | Source(s) |

| Thiodiglycol | TFAI | Water | 0.01 ng/mL | [7] |

| Thiodiglycol | TBDMS | Water | 5.4 ng/mL | [2] |

| Thiodiglycol | TBDMS | Serum | 7.0 ng/mL | [2] |

| Thiodiglycol | TBDMS | Urine | 110 ng/mL | [2] |

| Thiodiglycol | Heptafluorobutyryl imidazole | Urine | 0.2 ng/mL | [5] |

Conclusion

This compound is an indispensable tool for the accurate and sensitive quantification of Thiodiglycol. This technical guide provides a comprehensive overview of its properties and its application as an internal standard in well-established GC-MS analytical workflows. The detailed methodologies and data presented herein will be a valuable resource for researchers and scientists in the fields of toxicology, environmental monitoring, and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility of Thiodiglycol-d8 in organic solvents

An In-depth Technical Guide on the Solubility of Thiodiglycol-d8 in Organic Solvents

Introduction

This compound (2,2'-Thiobis[ethanol]-d8) is the deuterated isotopologue of Thiodiglycol, a polar protic organic compound.[1][2] It serves as a critical internal standard for the analytical detection of Thiodiglycol, which is notably the primary hydrolysis product of the chemical warfare agent sulfur mustard.[3] The use of a deuterated standard like this compound is essential for accurate quantification in mass spectrometry-based methods by minimizing analytical variability.

An understanding of the solubility of this compound in various organic solvents is fundamental for researchers, scientists, and drug development professionals. Proper solvent selection is crucial for the preparation of stock solutions, calibration standards, and sample extraction protocols, directly impacting the accuracy, precision, and reliability of analytical data.

This technical guide provides available solubility data for this compound and its non-deuterated analogue, details a general experimental protocol for solubility determination, and presents logical workflows relevant to its application in a laboratory setting.

Physical Properties and Solubility Data

This compound is a colorless liquid with a molecular weight of approximately 130.24 g/mol .[1][3] The substitution of hydrogen with deuterium atoms results in minimal alterations to its fundamental physical properties when compared to the non-deuterated Thiodiglycol.[1] It retains the polar protic solvent characteristics of the parent molecule.[1]

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, its miscibility is known to be high in water and polar organic solvents.[1] The solubility characteristics of the non-deuterated Thiodiglycol, which are well-documented, can serve as a strong proxy.

The following table summarizes the available solubility information.

Table 1: Solubility Data for this compound and Thiodiglycol

| Solvent | Chemical Formula | Solubility Profile | Observations & Notes |

| This compound | |||

| Water | H₂O | Miscible[1] | Forms a clear, colorless solution. |

| Methanol | CH₃OH | Miscible[1] | Forms a clear, colorless solution. Often supplied in methanol.[4] |

| Ethanol | C₂H₅OH | Miscible[1] | Forms a clear, colorless solution. |

| Thiodiglycol (Non-deuterated analogue) | |||

| Water | H₂O | Miscible (1000 mg/mL at 20°C)[5] | Highly soluble due to hydrogen bonding. |

| Ethanol | C₂H₅OH | Miscible[5] | Polar protic nature ensures miscibility. |

| Chloroform | CHCl₃ | Miscible[5] | Soluble in polar aprotic solvents. |

| Ethyl Acetate | C₄H₈O₂ | Miscible[5] | Good solubility in this ester solvent. |

| Ether (Diethyl ether) | (C₂H₅)₂O | Soluble[5] | Demonstrates solubility in less polar solvents. |

| Benzene | C₆H₆ | Slightly Soluble[5] | Limited solubility in nonpolar aromatic solvents. |

Note: The solubility of this compound is expected to be highly similar to that of Thiodiglycol.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is recommended. The following is a generalized protocol based on standard laboratory techniques for creating a saturated solution and quantifying the dissolved solute.[6][7]

3.1. Materials

-

This compound

-

Analytical-grade organic solvents

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Calibrated analytical balance

-

Quantitative analytical instrument (e.g., GC-MS or LC-MS)

3.2. Methodology

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solute. This ensures the supernatant is clear and free of suspended particles.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Perform a serial dilution of the aliquot with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated method (e.g., GC-MS) to determine the exact concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the final solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Key Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

References

- 1. This compound | 1435934-55-6 | Benchchem [benchchem.com]

- 2. Thiodiglycol - Wikipedia [en.wikipedia.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]

- 5. Buy Thiodiglycol | 111-48-8 [smolecule.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. quora.com [quora.com]

Thiodiglycol-d8: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a thorough overview of the physical and chemical characteristics of Thiodiglycol-d8. This deuterated analog of thiodiglycol is a critical tool in various analytical and research applications, particularly in toxicology and metabolic studies.

This compound, also known as 2,2'-Thiobis(ethanol)-d8, is a stable isotope-labeled version of thiodiglycol. The substitution of eight hydrogen atoms with deuterium makes it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] Its primary application lies in the monitoring of exposure to the chemical warfare agent, sulfur mustard, as thiodiglycol is its main hydrolysis product found in biological samples.[1][2]

Core Physical and Chemical Properties

Table 1: General and Chemical Properties

| Property | Value |

| Chemical Name | 2,2'-Thiobis(ethanol)-d8 |

| Synonyms | 2,2'-Thiodiethanol-d8, Bis(2-hydroxyethyl) Sulfide-d8 |

| Molecular Formula | C₄H₂D₈O₂S |

| Molecular Weight | 130.24 g/mol [4][5] |

| CAS Number | 1435934-55-6 |

| Appearance | Colorless liquid |

| Solubility | Miscible with water and polar organic solvents[3] |

Table 2: Physical Characteristics (Primarily for non-deuterated Thiodiglycol as a reference)

| Property | Value |

| Density | 1.1793 g/cm³ at 25 °C[6] |

| Boiling Point | 282 °C[6][7] |

| Melting Point | -10.2 °C[6] |

| Flash Point | > 110 °C[7] |

| Vapor Pressure | 0.00323 mmHg at 25 °C[7] |

| Refractive Index | 1.5211 at 20 °C[6] |

Experimental Protocols: Use in GC-MS Analysis

This compound is crucial as an internal standard for the accurate quantification of thiodiglycol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized experimental protocol synthesized from established methodologies.

Sample Preparation (from Urine or Blood)

-

Objective: To extract thiodiglycol from the biological matrix.

-

Procedure:

-

To a known volume of the biological sample (e.g., 1 mL of urine or plasma), add a precise amount of this compound solution as the internal standard.[1][2]

-

For blood samples, precipitate proteins using an appropriate agent (e.g., acetone with 1% HCl to remove heme from hemoglobin).[2]

-

Centrifuge the sample to pellet the precipitated proteins.

-

The supernatant containing thiodiglycol and the internal standard is collected.

-

Derivatization

-

Objective: To increase the volatility and thermal stability of thiodiglycol for GC analysis.

-

Procedure:

-

The extracted sample is dried, often under a stream of nitrogen.

-

A derivatizing agent is added. Common agents include:

-

The reaction mixture is heated to ensure complete derivatization.

-

GC-MS Analysis

-

Objective: To separate and quantify the derivatized thiodiglycol and this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

An aliquot of the derivatized sample is injected into the GC.

-

The analytes are separated on a suitable capillary column.

-

The mass spectrometer is operated in a selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to detect specific ions for the derivatized thiodiglycol and this compound.

-

The concentration of thiodiglycol in the original sample is determined by comparing the peak area of the analyte to that of the internal standard (this compound).[10]

-

Visualizing the Metabolic Pathway and Experimental Workflow

To better illustrate the context in which this compound is utilized, the following diagrams depict the metabolic fate of sulfur mustard and a typical experimental workflow for its detection.

References

- 1. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound | 1435934-55-6 | Benchchem [benchchem.com]

- 4. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thiodiglycol, 111-48-8 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Thiodiglycol in Aqueous Samples Using Gas Chromatography-Mass Spectrometry (GC-MS) with Thiodiglycol-d8 as an Internal Standard

Abstract

This application note presents a detailed and robust method for the quantitative analysis of Thiodiglycol (TDG), a primary hydrolysis product of sulfur mustard, in aqueous samples. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Thiodiglycol-d8 (TDG-d8) as an internal standard for accurate quantification. A derivatization step using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is employed to enhance the volatility and chromatographic performance of the analyte. This method is suitable for researchers, scientists, and drug development professionals involved in toxicology, environmental monitoring, and chemical defense studies.

Introduction

Thiodiglycol is a key biomarker for exposure to the chemical warfare agent sulfur mustard. Its accurate and sensitive detection in various biological and environmental matrices is crucial for verification of exposure and for toxicological and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the polar nature of thiodiglycol necessitates a derivatization step to improve its volatility for GC analysis. This application note details a validated GC-MS method using a deuterated internal standard, this compound, to ensure high accuracy and precision.

Experimental

Materials and Reagents

-

Thiodiglycol (TDG) standard

-

This compound (TDG-d8) internal standard

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)

-

Acetonitrile (ACN), HPLC grade

-

Potassium chloride (KCl)

-

Perchloric acid (for serum samples)

-

Deionized water

-

Sample vials (1.5 mL) with inserts

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following parameters have been shown to be effective:

Table 1: GC-MS Instrumentation Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 60 °C, hold for 1 min |

| Ramp: 10 °C/min to 280 °C | |

| Hold: 5 min at 280 °C | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | TDG-(TBDMS)₂: 293 |

| TDG-d8-(TBDMS)₂: Not explicitly found in search results. A theoretical m/z would be higher due to the 8 deuterium atoms. | |

| Dwell Time | 100 ms |

Sample Preparation and Derivatization

For Water Samples:

-

To 0.5 mL of the water sample, add a known concentration of this compound internal standard.

-

Add potassium chloride to a final concentration of 100 µM.[1]

-

Evaporate the sample to dryness under reduced pressure or a gentle stream of nitrogen.

-

Add 100 µL of a 1:1 (v/v) solution of acetonitrile and MTBSTFA (with 1% TBDMSCl).

-

Cap the vial tightly and heat at 60 °C for 1 hour.[1]

-

Cool the sample to room temperature before GC-MS analysis.

For Serum Samples:

-

To 0.5 mL of serum, add a known concentration of this compound internal standard.

-

Deproteinize the sample by adding perchloric acid and centrifuging.[1]

-

Transfer the supernatant to a clean vial.

-

Proceed with the evaporation and derivatization steps as described for water samples.

For Urine Samples:

-

To 0.1 mL of urine, add a known concentration of this compound internal standard.

-

Proceed with the evaporation and derivatization steps as described for water samples.

Experimental Workflow

References

Application Note: High-Throughput Analysis of Thiodiglycol in Urine using Thiodiglycol-d8 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of thiodiglycol (TDG), a primary metabolite of sulfur mustard, in human urine. The protocol employs Thiodiglycol-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology is based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is suitable for clinical research, forensic toxicology, and exposure monitoring.

Introduction

Thiodiglycol (2,2'-thiodiethanol) is a key biomarker for verifying exposure to the chemical warfare agent sulfur mustard.[1][2] Its detection in urine provides a non-invasive method for confirming exposure in potentially affected individuals.[3][4] However, the complex nature of urine as a biological matrix can lead to significant analytical challenges, including ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these matrix effects, as it co-elutes with the analyte of interest and behaves similarly during extraction and ionization.[7][8][9] This application note provides a comprehensive protocol for the extraction and quantification of TDG in urine, utilizing this compound for reliable results.

Experimental

Materials and Reagents

-

Thiodiglycol (TDG) standard

-

This compound (TDG-d8) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reverse-phase)

-

Human urine (drug-free) for calibration standards and quality controls

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column suitable for polar compounds (e.g., C18, 100 mm x 2.1 mm, 1.7 µm)

Sample Preparation

A detailed workflow for the sample preparation is outlined below.

Caption: Experimental workflow for the analysis of Thiodiglycol in urine.

Detailed Protocol

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates. To 1 mL of supernatant, add the this compound internal standard solution.

-

Enzymatic Hydrolysis (Optional): For the analysis of total TDG (free and conjugated), enzymatic hydrolysis using β-glucuronidase can be performed. Incubate the samples at 37°C for 2-4 hours.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the TDG and TDG-d8 with 3 mL of methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Method

The following table summarizes the chromatographic and mass spectrometric conditions.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Agilent Ultivo Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Thiodiglycol (TDG): Precursor Ion > Product Ion 1, Product Ion 2This compound (TDG-d8): Precursor Ion > Product Ion 1, Product Ion 2 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 ms |

Results and Discussion

Quantitative Performance

The use of this compound as an internal standard provides excellent correction for matrix variability, leading to high precision and accuracy. The following table summarizes the typical quantitative performance of the method.

| Parameter | Result |

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL[3] |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 15%[3] |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Corrected by internal standard |

Management of Matrix Effects

Urine is a complex matrix that can cause significant ion suppression or enhancement in ESI-MS.[5] The stable isotope-labeled internal standard, this compound, is crucial for accurate quantification as it experiences similar matrix effects to the unlabeled analyte.[7][10] This co-eluting internal standard allows for the reliable normalization of the analyte signal, thereby improving the accuracy and precision of the results.

The logical relationship for the correction of matrix effects using an internal standard is depicted in the diagram below.

Caption: Correction of matrix effects using a stable isotope-labeled internal standard.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of thiodiglycol in human urine. The use of this compound as an internal standard is essential for correcting matrix effects and ensuring the accuracy and precision of the results. The described protocol, including solid-phase extraction and optimized LC-MS/MS parameters, is suitable for high-throughput analysis in clinical and forensic settings for the monitoring of sulfur mustard exposure.

References

- 1. Buy Thiodiglycol | 111-48-8 [smolecule.com]

- 2. Thiodiglycol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]